Ethyl 2,4-bis(methoxymethoxy)-6-methylbenzoate
Overview
Description
Ethyl 2,4-bis(methoxymethoxy)-6-methylbenzoate is an organic compound with a complex structure that includes multiple methoxymethoxy groups and a methylbenzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-bis(methoxymethoxy)-6-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups using methoxymethyl (MOM) groups, followed by esterification and methylation reactions. The reaction conditions often involve the use of bases such as sodium bicarbonate in ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-bis(methoxymethoxy)-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace methoxymethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2,4-bis(methoxymethoxy)-6-methylbenzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,4-bis(methoxymethoxy)-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy groups can enhance the compound’s solubility and stability, allowing it to effectively bind to its targets and exert its effects. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-bis(chloromethyl)-6-methylbenzoate
- Ethyl 2,4-bis(halomethyl)-6-methylbenzoate
- Ethyl 2,4-bis(aroxymethyl)-6-methylbenzoate
Uniqueness
Ethyl 2,4-bis(methoxymethoxy)-6-methylbenzoate is unique due to its methoxymethoxy groups, which provide distinct chemical properties such as increased solubility and stability. These properties make it particularly useful in applications where these characteristics are advantageous .
Properties
IUPAC Name |
ethyl 2,4-bis(methoxymethoxy)-6-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-5-18-14(15)13-10(2)6-11(19-8-16-3)7-12(13)20-9-17-4/h6-7H,5,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDQEQDONIICIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C)OCOC)OCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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